

# Application Notes: Parallel Synthesis of 1,4-Thiazepane Libraries for Drug Discovery

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## Compound of Interest

Compound Name: *1,4-Thiazepane hydrochloride*

Cat. No.: *B1167864*

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## Introduction

1,4-Thiazepanes are seven-membered saturated heterocyclic scaffolds that possess a high degree of three-dimensional character. This structural feature makes them attractive for use in fragment-based ligand discovery (FBLD) as they can explore chemical space more effectively than flatter aromatic compounds, potentially leading to improved binding specificity and better drug-like properties.<sup>[1][2][3][4]</sup> Libraries of substituted 1,4-thiazepanes are valuable tools for screening against various biological targets. Notably, acylated 1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins, such as BRD4, which are promising targets for anti-cancer therapies.<sup>[1][2][3]</sup> This document provides a detailed protocol for the parallel synthesis of a library of 1,4-thiazepane derivatives.

## Core Scaffold Synthesis

The efficient construction of the 1,4-thiazepane core is paramount for library synthesis. A robust one-pot synthesis of 1,4-thiazepanones from  $\alpha,\beta$ -unsaturated esters and 1,2-amino thiols serves as the foundational step.<sup>[1][2][3][4]</sup> These thiazepanones can then be readily converted to the corresponding 1,4-thiazepanes.

## Experimental Protocols

### Protocol 1: Parallel Synthesis of 1,4-Thiazepan-5-ones

This protocol outlines the one-pot synthesis of a library of 1,4-thiazepan-5-one derivatives.

**Materials:**

- Array of  $\alpha,\beta$ -unsaturated esters
- Array of 1,2-amino thiols
- Methanol (MeOH)
- Triethylamine (TEA)
- Inert atmosphere (Nitrogen or Argon)
- Parallel synthesis reaction block or individual reaction vials

**Procedure:**

- To each reaction vessel, add the corresponding 1,2-amino thiol (1.0 eq).
- Add methanol to each vessel.
- Add triethylamine (1.2 - 1.5 eq) to each reaction vessel.
- Under an inert atmosphere, add the corresponding  $\alpha,\beta$ -unsaturated ester (1.0 eq) to each reaction vessel.
- Seal the reaction vessels and stir at room temperature for 0.5 - 3 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixtures under reduced pressure.
- Purify the products by column chromatography or other suitable parallel purification techniques.

## Protocol 2: Parallel Reduction of 1,4-Thiazepan-5-ones to 1,4-Thiazepanes

This protocol describes the reduction of the 1,4-thiazepan-5-one library to the corresponding 1,4-thiazepanes.

Materials:

- Library of 1,4-thiazepan-5-ones
- Sodium borohydride ( $\text{NaBH}_4$ )
- Iodine ( $\text{I}_2$ )
- Tetrahydrofuran (THF)
- Inert atmosphere (Nitrogen or Argon)
- Parallel synthesis reaction block or individual reaction vials

Procedure:

- To each reaction vessel containing the corresponding 1,4-thiazepan-5-one (1.0 eq), add dry THF under an inert atmosphere.
- In separate vessels, prepare a solution of sodium borohydride (5.0 eq) and iodine (2.0 eq) in THF.
- Slowly add the  $\text{NaBH}_4/\text{I}_2$  solution to each reaction vessel containing the thiazepanone.
- Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).
- Quench the reactions by the slow addition of water.
- Extract the products with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 1,4-thiazepanes by an appropriate parallel purification method.

## Protocol 3: Parallel Acylation and Carbamoylation of 1,4-Thiazepanes

This protocol details the diversification of the 1,4-thiazepane library through acylation or carbamoylation.

### Materials:

- Library of 1,4-thiazepanes
- Array of acylating agents (e.g., acid chlorides, isocyanates)
- Triethylamine (TEA)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Parallel synthesis reaction block or individual reaction vials

### Procedure:

- To each reaction vessel containing the corresponding 1,4-thiazepane (1.0 eq), add the solvent and triethylamine (1.2 - 1.5 eq).
- Add the corresponding electrophile (acylating or carbamoylating agent, 1.2 - 1.5 eq) to each vessel.<sup>[1]</sup>
- Stir the reactions at room temperature for 0.5 - 2 hours.<sup>[1]</sup>
- Monitor the reactions for completion by TLC or LC-MS.
- Upon completion, wash the reaction mixtures with water and brine.
- Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final products using a suitable parallel purification system.

## Data Presentation

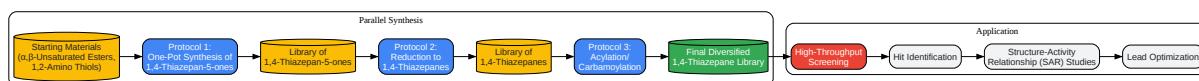
Table 1: Representative Yields for the Synthesis of 1,4-Thiazepan-5-ones

Entry	$\alpha,\beta$ -Unsaturated Ester	1,2-Amino Thiol	Reaction Time (h)	Yield (%)
1	Methyl acrylate	Cysteamine	1	85
2	Ethyl crotonate	Cysteamine	2	78
3	Methyl cinnamate	2-Amino-1-phenylethanethio I	3	72

Table 2: Representative Yields for the Reduction and Acylation of 1,4-Thiazepanes

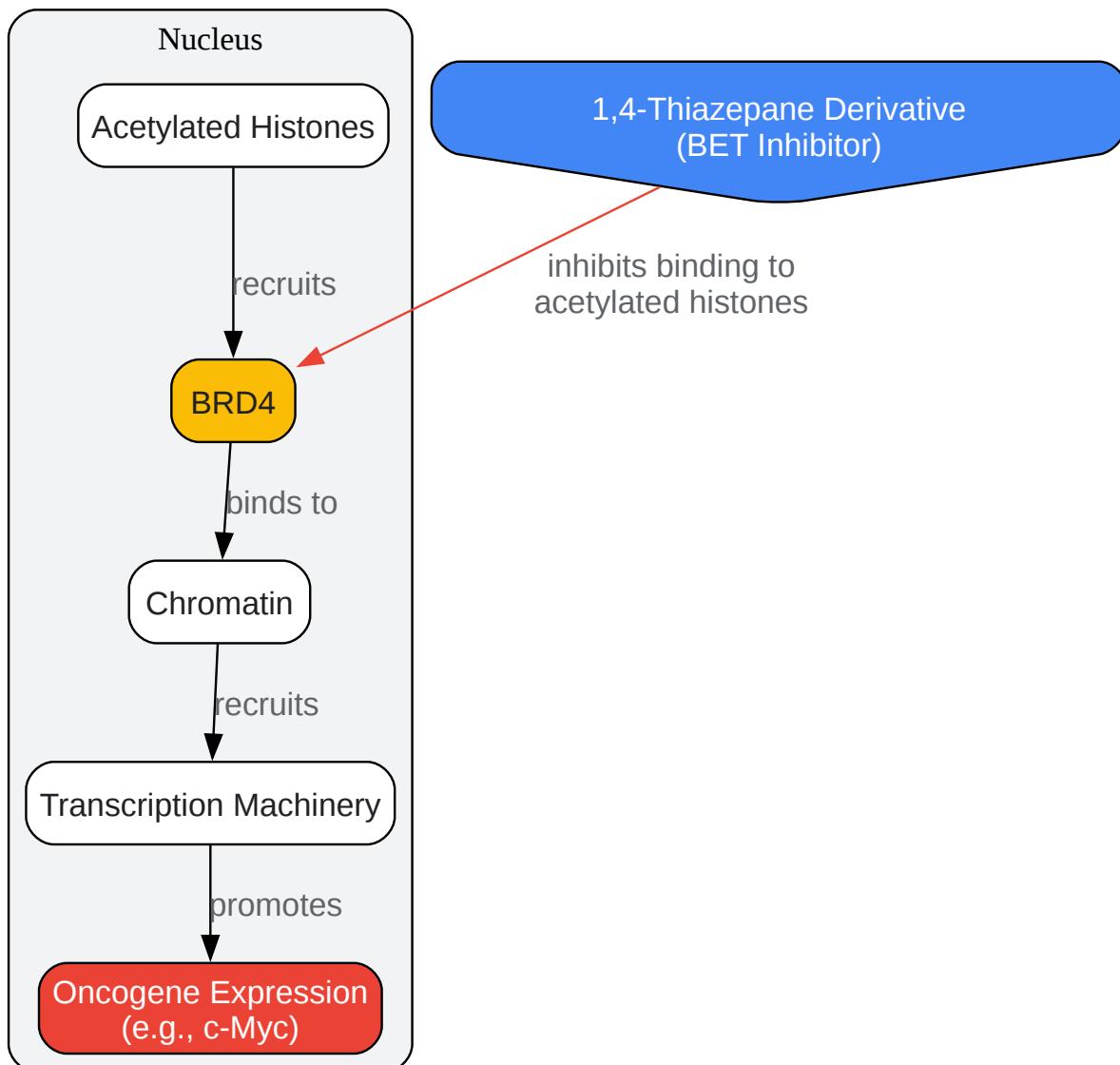
Entry	Starting Thiazepanone	Reduction Yield (%)	Acyling Agent	Final Product Yield (%)
1	Product from Table 1, Entry 1	92	Benzoyl chloride	88
2	Product from Table 1, Entry 2	88	Phenyl isocyanate	91
3	Product from Table 1, Entry 3	85	Acetyl chloride	93

## Visualizations



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Caption: Experimental workflow for the parallel synthesis and application of a 1,4-thiazepane library.

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Caption: Simplified signaling pathway showing the mechanism of action for 1,4-thiazepane-based BET inhibitors.

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## References

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